Cas no 897466-43-2 (2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole)

2-4-(Furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 6-position and a furan-2-carbonylpiperazine moiety at the 2-position. This structure confers potential utility in medicinal chemistry and drug development, particularly as a scaffold for targeting central nervous system (CNS) disorders or antimicrobial applications. The furan and piperazine components enhance binding affinity to biological targets, while the benzothiazole ring contributes to stability and bioavailability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate for exploratory research. The compound's well-defined structure and functional groups facilitate characterization and optimization in pharmacological studies.
2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole structure
897466-43-2 structure
Product Name:2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole
CAS No:897466-43-2
MF:C17H17N3O2S
MW:327.400782346725
CID:5485661
Update Time:2025-10-07

2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • furan-2-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
    • 2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole
    • Inchi: 1S/C17H17N3O2S/c1-12-4-5-13-15(11-12)23-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-22-14/h2-5,10-11H,6-9H2,1H3
    • InChI Key: BMOCHMUJQZHGRW-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CO1)(N1CCN(C2=NC3=CC=C(C)C=C3S2)CC1)=O

2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole Pricemore >>

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F2609-0035-2μmol
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2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole Related Literature

Additional information on 2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole

Recent Advances in the Study of 2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole (CAS: 897466-43-2)

The compound 2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole (CAS: 897466-43-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, which combines a benzothiazole core with a furan-carbonyl-piperazine moiety, exhibits promising pharmacological properties, particularly in the context of kinase inhibition and anticancer activity. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathway, and evaluating its efficacy in preclinical models.

One of the key findings from the latest research is the compound's ability to selectively inhibit specific protein kinases involved in cell proliferation and survival pathways. In vitro studies have demonstrated that 2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole exhibits nanomolar potency against certain kinase targets, making it a viable candidate for further development as an anticancer agent. Structural-activity relationship (SAR) studies have also been conducted to identify modifications that could enhance its selectivity and reduce off-target effects.

In addition to its kinase inhibitory properties, recent investigations have explored the compound's potential in addressing neurodegenerative diseases. Preliminary data suggest that it may modulate pathways associated with neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's and Parkinson's diseases. However, these findings are still in the early stages, and further validation is required to confirm its therapeutic potential in this area.

The synthetic route for 2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole has also been refined in recent studies. Researchers have developed more efficient and scalable methods for its production, addressing previous challenges related to yield and purity. These advancements are crucial for enabling large-scale synthesis and facilitating future clinical trials.

Despite these promising developments, several challenges remain. The compound's pharmacokinetic properties, such as bioavailability and metabolic stability, need further optimization to ensure its suitability for in vivo applications. Additionally, comprehensive toxicity studies are required to assess its safety profile. Ongoing research aims to address these gaps and pave the way for translational studies.

In conclusion, 2-4-(furan-2-carbonyl)piperazin-1-yl-6-methyl-1,3-benzothiazole represents a promising scaffold for the development of novel therapeutics, particularly in oncology and neurodegenerative diseases. Continued research efforts are expected to uncover its full potential and accelerate its progression toward clinical applications.

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